2-Bromo-4-iodo-6-nitrophenol
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Overview
Description
2-Bromo-4-iodo-6-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 It is a derivative of phenol, characterized by the presence of bromine, iodine, and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Iodination: The brominated phenol is then iodinated using iodine and an oxidizing agent to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, iodine, and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidizing the phenolic group.
Major Products:
Scientific Research Applications
2-Bromo-4-iodo-6-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-nitrophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Lacks the iodine atom and has different reactivity and applications.
4-Iodo-2-nitrophenol: Lacks the bromine atom and exhibits different chemical properties.
2-Bromo-4-iodophenol: Lacks the nitro group and has distinct chemical behavior.
Properties
IUPAC Name |
2-bromo-4-iodo-6-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUBOLLAVRTNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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